N-(4-isopropylphenyl)-3-piperidinamine

Description

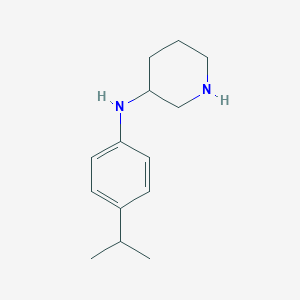

N-(4-isopropylphenyl)-3-piperidinamine is a substituted piperidinamine derivative featuring a 4-isopropylphenyl group attached to the nitrogen of the piperidine ring. This compound belongs to the broader class of amides and amines, which are critical in pharmaceutical chemistry due to their versatility in drug design.

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-16H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPLSDGUWNBIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Attributes :

- Piperidine Ring : A six-membered amine ring that enhances blood-brain barrier permeability.

- 4-Isopropylphenyl Group : A lipophilic substituent that may improve membrane affinity and metabolic stability.

- Amine Functionality : Provides sites for hydrogen bonding, influencing receptor binding.

Comparison with Structurally Similar Compounds

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

Structure : Contains a piperidine ring substituted with a methoxymethyl group and a phenylpropanamide moiety.

Key Differences :

- The methoxymethyl group increases polarity compared to the isopropylphenyl group in the target compound.

- The propanamide linkage may confer greater metabolic stability than the primary amine in N-(4-isopropylphenyl)-3-piperidinamine.

Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .

W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride)

Structure: Combines a tetrahydronaphthalene core with a 4-isopropylphenyl group and a dimethylaminophenylmethyl substituent. Key Differences:

- The dimethylamino group introduces basicity, which could influence ionization state and pharmacokinetics. Applications: Cited in GPCR/ion channel research, suggesting utility in studying receptor-ligand interactions .

2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide

Structure : Features a thiazolidinedione core linked to a 4-isopropylphenylacetamide group.

Key Differences :

- The thiazolidinedione moiety is associated with antidiabetic activity (e.g., pioglitazone), diverging from the CNS focus of piperidinamines.

- The furan substituent may modulate electronic properties and solubility.

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.